

(R)-(+)-Chlocyphos solubility in different organic solvents

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Compound of Interest

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An In-Depth Technical Guide to the Solubility of **(R)-(+)-Chlocyphos** in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-(+)-Chlocyphos, a chiral organophosphorus compound, presents unique opportunities in various chemical and pharmaceutical applications due to its specific stereochemistry.^[1] A critical parameter for its application, from reaction engineering to formulation development, is its solubility in organic solvents. This guide provides a comprehensive overview of the theoretical and practical aspects of determining the solubility of **(R)-(+)-Chlocyphos**. While specific quantitative solubility data for **(R)-(+)-Chlocyphos** is not extensively published, this document outlines a robust framework for its determination. We will delve into the molecular characteristics of **(R)-(+)-Chlocyphos** that govern its solubility, provide a detailed experimental protocol for solubility assessment, and discuss the expected solubility trends in various organic solvents based on established principles of physical organic chemistry and data from analogous structures.

Introduction to (R)-(+)-Chlocyphos and the Imperative of Solubility Data

(R)-(+)-Chlocyphos, with the molecular formula C₁₁H₁₄ClO₄P and a molecular weight of 276.65 g/mol, is a chiral organophosphorus compound.^{[1][2]} Its structure, featuring a

stereogenic phosphorus center, makes it a molecule of interest in asymmetric synthesis and as a chiral building block. The efficacy and utility of such a compound in any application are fundamentally linked to its physical properties, paramount among which is solubility.

Accurate solubility data is the cornerstone of:

- Process Chemistry: Optimizing reaction conditions, including solvent selection, reaction concentration, and product isolation/purification.
- Formulation Science: Developing stable and effective formulations for agrochemical or pharmaceutical applications.
- Analytical Method Development: Choosing appropriate solvents for chromatography and other analytical techniques.
- Safety and Handling: Understanding its behavior in different solvent environments for safe laboratory and industrial practice.

This guide will equip the researcher with the necessary knowledge to understand, determine, and apply the solubility characteristics of **(R)-(+)-Chlocyphos**.

Physicochemical Properties Influencing Solubility

The solubility of a solid in a liquid is governed by the interplay of intermolecular forces between the solute-solute, solvent-solvent, and solute-solvent molecules. For **(R)-(+)-Chlocyphos**, several key structural features will dictate its solubility profile:

- High Melting Point: **(R)-(+)-Chlocyphos** has a reported melting point of 228-234 °C.[3][4] A high melting point is indicative of strong intermolecular forces in the crystal lattice, primarily hydrogen bonding and dipole-dipole interactions. Overcoming these strong solute-solute interactions is a primary energetic barrier to dissolution.
- Polarity and Hydrogen Bonding: The presence of a phosphine oxide group (P=O) and a hydroxyl group (O-H) makes **(R)-(+)-Chlocyphos** a polar molecule capable of acting as both a hydrogen bond donor and acceptor.[5] The P=O bond is highly polar.[5]

- Aromatic and Aliphatic Moieties: The molecule also contains a chlorophenyl group and a dimethyl-substituted aliphatic ring, which contribute nonpolar characteristics.

The "like dissolves like" principle suggests that **(R)-(+)-Chlocyphos** will be more soluble in polar solvents that can engage in hydrogen bonding and dipole-dipole interactions.

Theoretical Framework for Solubility

The solubility of a crystalline solid can be described by the following equation:

$$\log X = [\Delta H_{\text{fus}} / (2.303 * R)] * [(T_m - T) / (T_m * T)] - [\Delta C_p / (2.303 * R)] * [\ln(T_m / T) - ((T_m - T) / T)]$$

Where:

- X is the mole fraction solubility
- ΔH_{fus} is the molar enthalpy of fusion
- R is the ideal gas constant
- T_m is the melting point in Kelvin
- T is the temperature in Kelvin
- ΔC_p is the difference in heat capacity between the solid and liquid forms

This equation highlights the importance of the melting point (T_m) and the enthalpy of fusion (ΔH_{fus}) in determining the ideal solubility. The higher the melting point and enthalpy of fusion, the lower the ideal solubility. The actual solubility in a given solvent will then depend on the activity coefficient of the solute in that solvent, which is a measure of the non-ideal interactions between the solute and solvent.

Experimental Determination of **(R)-(+)-Chlocyphos** Solubility

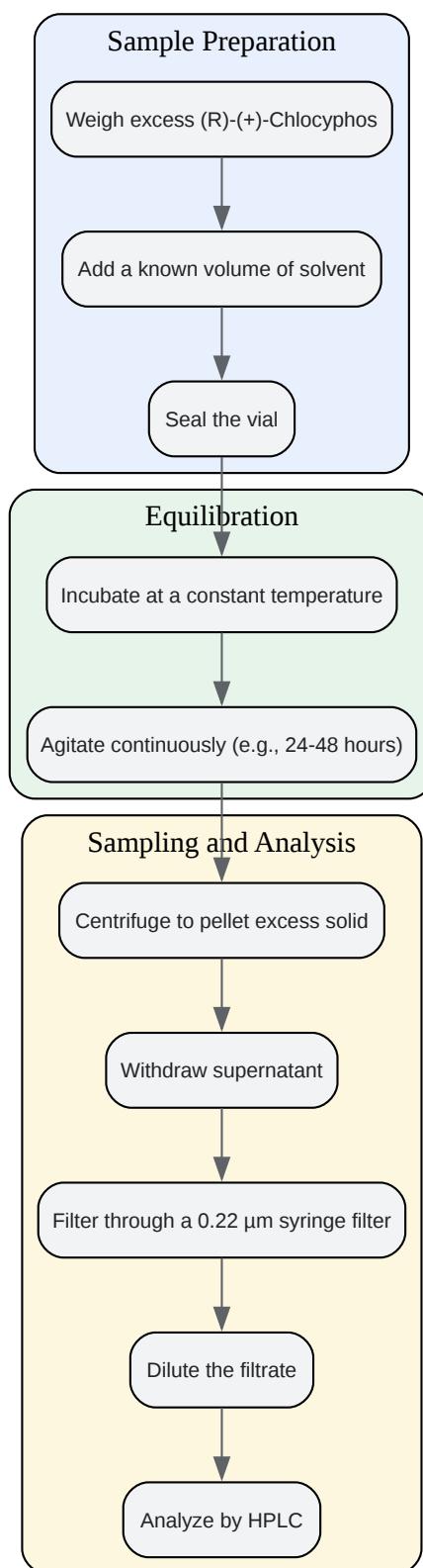
The following is a detailed, best-practice protocol for the experimental determination of the equilibrium solubility of **(R)-(+)-Chlocyphos** in various organic solvents.

Materials and Equipment

- **(R)-(+)-Chloxyphos** (analytical grade)
- A selection of organic solvents (HPLC grade) of varying polarities (e.g., heptane, toluene, dichloromethane, ethyl acetate, acetone, isopropanol, methanol)
- Analytical balance
- Vortex mixer
- Thermostatically controlled shaker or incubator
- Centrifuge
- Syringe filters (0.22 µm, PTFE or other solvent-compatible membrane)
- HPLC with a suitable detector (e.g., UV-Vis) or another quantitative analytical technique
- Volumetric flasks and pipettes

Experimental Workflow

The following diagram illustrates the workflow for determining the equilibrium solubility of **(R)-(+)-Chloxyphos**.

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Caption: Experimental workflow for equilibrium solubility determination.

Step-by-Step Protocol

- Preparation of Saturated Solutions:
 - To a series of glass vials, add an excess amount of **(R)-(+)-Chloccyphos** (e.g., 20-30 mg). The key is to have undissolved solid remaining at equilibrium.
 - Accurately pipette a known volume (e.g., 2.0 mL) of the desired organic solvent into each vial.
 - Seal the vials tightly to prevent solvent evaporation.
- Equilibration:
 - Place the vials in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C).
 - Agitate the vials for a sufficient time to ensure equilibrium is reached (typically 24-48 hours). A preliminary kinetic study can determine the optimal equilibration time.
- Sample Collection and Preparation:
 - After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.
 - Centrifuge the vials to ensure complete sedimentation of the undissolved solid.
 - Carefully withdraw a known volume of the supernatant using a pipette.
 - Immediately filter the supernatant through a 0.22 µm syringe filter into a clean vial. This step is crucial to remove any remaining solid particles.
- Quantitative Analysis:
 - Accurately dilute the filtered solution with a suitable solvent (often the mobile phase of the analytical method) to a concentration within the calibration range of the analytical method.

- Analyze the diluted solution by a validated analytical method, such as HPLC-UV, to determine the concentration of **(R)-(+)-Chlocyphos**.
- Prepare a calibration curve using standard solutions of **(R)-(+)-Chlocyphos** of known concentrations.

• Calculation of Solubility:

- From the concentration obtained from the analytical measurement and the dilution factor, calculate the solubility of **(R)-(+)-Chlocyphos** in the solvent in units of mg/mL or mol/L.

Expected Solubility Trends and Discussion

Based on the molecular structure of **(R)-(+)-Chlocyphos** and the principles of solubility, the following trends are anticipated. For comparative purposes, the solubility of the related organophosphate insecticide, chlorpyrifos, is included where available, as it provides a useful, albeit imperfect, analogue.

Solvent	Polarity Index	Hydrogen Bonding	Expected Solubility of (R)-(+)-Chlocyphos
Heptane	0.1	Non-polar, Aprotic	Very Low
Toluene	2.4	Non-polar, Aprotic	Low
Dichloromethane	3.1	Polar, Aprotic	Moderate
Diethyl Ether	2.8	Polar, Aprotic	Moderate
Ethyl Acetate	4.4	Polar, Aprotic	Moderate to High
Acetone	5.1	Polar, Aprotic	High
Isopropanol	3.9	Polar, Protic	High
Ethanol	4.3	Polar, Protic	High
Methanol	5.1	Polar, Protic	Very High
Water	10.2	Polar, Protic	Low to Moderate

Discussion:

- Non-polar Solvents (Heptane, Toluene): The energy required to break the strong intermolecular forces in the **(R)-(+)-Chlocyphos** crystal lattice will not be sufficiently compensated by the weak van der Waals interactions with these solvents. Therefore, solubility is expected to be very low.
- Polar Aprotic Solvents (Dichloromethane, Diethyl Ether, Ethyl Acetate, Acetone): These solvents can engage in dipole-dipole interactions with the polar P=O group of **(R)-(+)-Chlocyphos**. As the polarity of the solvent increases, the solubility is expected to increase. Acetone, with its high polarity, is likely to be a good solvent.
- Polar Protic Solvents (Isopropanol, Ethanol, Methanol): These solvents are excellent candidates for dissolving **(R)-(+)-Chlocyphos**. They can act as both hydrogen bond donors (to the P=O and hydroxyl oxygens) and acceptors (from the hydroxyl group). This multifaceted interaction potential will effectively solvate the molecule and overcome the crystal lattice energy.
- Water: While **(R)-(+)-Chlocyphos** has hydrogen bonding capabilities, the presence of the non-polar chlorophenyl and dimethyl groups will likely limit its water solubility.^[6] Some solubility is expected due to the polar functional groups, but it is unlikely to be as high as in polar organic solvents.

Conclusion

While a comprehensive, publicly available dataset on the solubility of **(R)-(+)-Chlocyphos** in a wide range of organic solvents is currently lacking, this guide provides the necessary theoretical foundation and a robust experimental protocol for its determination. The physicochemical properties of **(R)-(+)-Chlocyphos**, particularly its high melting point and the presence of both polar, hydrogen-bonding groups and non-polar moieties, suggest a solubility profile that favors polar organic solvents, especially those with hydrogen-bonding capabilities. The provided experimental workflow offers a clear and reliable path for researchers to generate the precise solubility data required for their specific applications, thereby enabling the full potential of this chiral organophosphorus compound to be realized.

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